5-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
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Description
5-(furan-2-yl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Agents
- Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the compound , has shown potential as antiprotozoal agents. These compounds demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Analytical and Spectral Study
- Furan ring-containing organic ligands have been analyzed for their synthesis, characterization, and chelating properties. These studies are crucial for understanding the antimicrobial activities of compounds containing the furan ring, and their transition metal complexes show varying activities against different types of bacteria (Patel, 2020).
Organic Synthesis
- The compound has relevance in organic synthesis, where imidazo[1,5-a]pyridin-3-ylidenes are used in multi-component reactions to produce fully substituted furans. This research demonstrates the versatility of imidazo[1,5-a]pyridine derivatives in synthesizing complex organic molecules (Pan et al., 2010).
Mitochondrial Permeability Transition Inhibitors
- Studies have identified structures related to the furan-2-yl group as potential inhibitors of Ca²⁺-induced mitochondrial permeability transition, a key pathway involved in ischemia/reperfusion injury. This research highlights the therapeutic potential of furan derivatives in vascular dysfunction and related diseases (Murasawa et al., 2012).
Antituberculosis Activity
- Substituted imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their antituberculosis activity. Some of these derivatives showed moderate to good activity against Mycobacterium tuberculosis, suggesting the potential of such compounds in developing new antituberculosis drugs (Jadhav et al., 2016).
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-18(14-12-16(26-22-14)15-5-3-11-25-15)21-8-10-23-9-7-20-17(23)13-4-1-2-6-19-13/h1-7,9,11-12H,8,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRXFCVRWOKGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.